

Comparative Stability Analysis: 6 β -Hydroxy-21-Acetyloxy Budesonide vs. Budesonide

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Compound of Interest

Compound Name: 6 β -Hydroxy 21-Acetyloxy
Budesonide

Cat. No.: B584706

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of 6 β -Hydroxy-21-Acetyloxy Budesonide and its parent compound, Budesonide. While extensive stability data is available for Budesonide, information on 6 β -Hydroxy-21-Acetyloxy Budesonide, a potential metabolite or derivative, is limited. This comparison is therefore based on published data for Budesonide and inferences on the stability of its derivative drawn from established principles of corticosteroid chemistry.

Executive Summary

Budesonide is a potent glucocorticoid known for its susceptibility to degradation under various stress conditions, including oxidation, hydrolysis, and photolysis. Key degradation pathways involve oxidation of the furan ring and hydrolysis of the acetal group. The introduction of a 6 β -hydroxy group and a 21-acetyloxy ester in 6 β -Hydroxy-21-Acetyloxy Budesonide is expected to introduce an additional primary degradation pathway: hydrolysis of the 21-acetate ester. This would likely render the derivative more susceptible to degradation, particularly in aqueous solutions and under basic or acidic conditions, as compared to Budesonide.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Budesonide

Stress Condition	Major Degradation Products Identified	Observations
Acidic Hydrolysis	Budesonide Impurity E, G, D, 17-carboxylate, and 17-ketone. [1][2][3]	Degradation is observed under strong acidic conditions.
Alkaline Hydrolysis	Budesonide Impurity E, G, D, 17-carboxylate, and 17-ketone. [1][2][3]	Budesonide is highly labile in alkaline conditions.
Oxidative (H ₂ O ₂)	Budesonide Impurity D, 17-carboxylate, 17-ketone and Impurity L.[1][2][3]	Significant degradation occurs, particularly in the presence of metal ions.
Thermal Degradation	Budesonide Impurity D, 17-carboxylate, 17-ketone and Impurity L.[1][2][3]	Degradation is observed at elevated temperatures.
Photodegradation	Lumibudesonide and other photolytic products.[4]	Exposure to light, especially UV, leads to degradation.

Table 2: Inferred Comparative Stability

Parameter	Budesonide	6 β -Hydroxy-21-Acetyloxy Budesonide (Inferred)	Rationale for Inference
Hydrolytic Stability	Relatively stable, degrades under strong acid/base.	Less stable.	The 21-acetyloxy ester is susceptible to hydrolysis, a common degradation pathway for corticosteroid esters. [1] [2] [3]
Oxidative Stability	Susceptible to oxidation.	Likely similar susceptibility.	The core steroid structure susceptible to oxidation remains unchanged.
Photostability	Degrades upon light exposure.	Likely similar susceptibility.	The chromophores in the steroid structure are retained.
Primary Degradation Pathway	Oxidation and hydrolysis of the acetal group.	Hydrolysis of the 21-acetyloxy ester and oxidation.	Ester hydrolysis is a well-documented and often rapid degradation pathway for similar molecules. [1] [2] [3]

Experimental Protocols

Forced Degradation Studies for Budesonide

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols for stress testing of Budesonide:

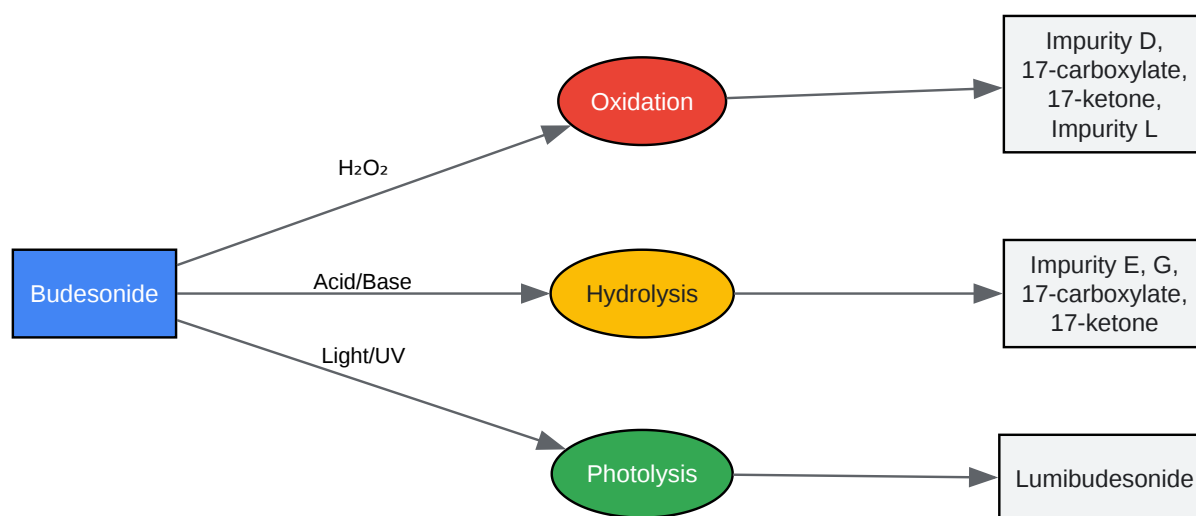
- **Acid Degradation:** Budesonide solution is treated with 1N HCl and refluxed for a specified period. The mixture is then neutralized.

- Alkali Degradation: Budesonide solution is treated with 1N NaOH at room temperature for a specified period, followed by neutralization.
- Oxidative Degradation: Budesonide solution is treated with 3-30% hydrogen peroxide at room temperature for a specified period.
- Thermal Degradation: Budesonide is exposed to dry heat (e.g., 60-80°C) for a specified period.
- Photolytic Degradation: Budesonide solution or solid is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

Analytical Method: The stressed samples are typically analyzed using a stability-indicating HPLC method with UV detection. A common mobile phase is a mixture of acetonitrile and a phosphate buffer.

Mandatory Visualization

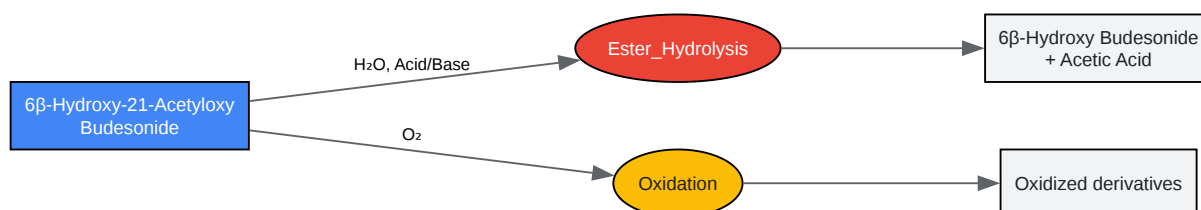
Budesonide Degradation Pathway



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Caption: Major degradation pathways of Budesonide.

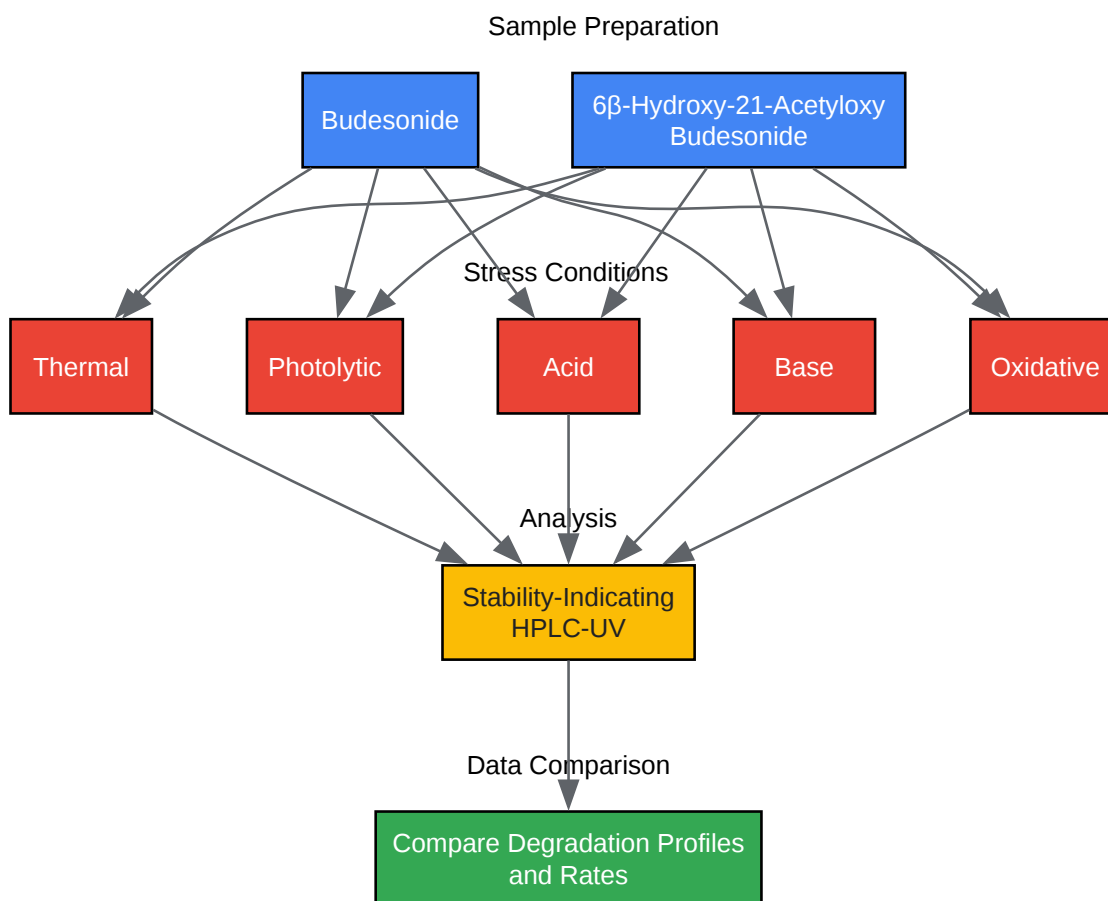
Inferred Degradation of 6 β -Hydroxy-21-Acetyloxy Budesonide



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Caption: Inferred primary degradation pathways for the Budesonide derivative.

Experimental Workflow for Comparative Stability



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Caption: Workflow for a comparative stability study.

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